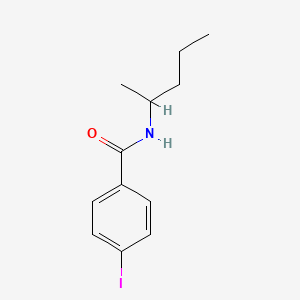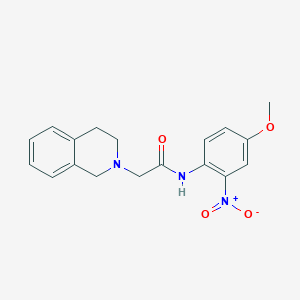![molecular formula C21H19NO3 B4234090 4-(2,4-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one CAS No. 64257-26-7](/img/structure/B4234090.png)
4-(2,4-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
描述
4-(2,4-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one, commonly known as DBQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DBQ belongs to the class of benzoquinolinone derivatives, which have been reported to exhibit various biological activities, including anti-inflammatory, anticancer, antiviral, and antitumor properties.
作用机制
The exact mechanism of action of DBQ is not fully understood. However, several studies have suggested that DBQ exerts its biological activities by modulating various signaling pathways. For instance, DBQ has been reported to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer. DBQ has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. These findings suggest that DBQ may exert its biological activities by modulating multiple signaling pathways.
Biochemical and Physiological Effects
DBQ has been reported to exhibit various biochemical and physiological effects. In a recent study, DBQ was found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. DBQ has also been shown to inhibit the production of reactive oxygen species, which play a critical role in inflammation and cancer. These findings suggest that DBQ may exert its biological activities by modulating various biochemical and physiological processes.
实验室实验的优点和局限性
One of the main advantages of using DBQ in lab experiments is its potential therapeutic applications. DBQ has been reported to exhibit significant anti-inflammatory, anticancer, antiviral, and antitumor properties, which make it an attractive candidate for further development as a therapeutic agent. However, one of the main limitations of using DBQ in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of DBQ. One of the main directions is to further investigate its potential therapeutic applications. DBQ has been reported to exhibit significant anti-inflammatory, anticancer, antiviral, and antitumor properties, which make it an attractive candidate for further development as a therapeutic agent. Another direction is to investigate the mechanism of action of DBQ. The exact mechanism of action of DBQ is not fully understood, and further studies are needed to elucidate its mode of action. Finally, future studies should also focus on improving the solubility of DBQ, which can enhance its bioavailability and efficacy in vivo.
Conclusion
In conclusion, DBQ is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DBQ has been reported to exhibit significant anti-inflammatory, anticancer, antiviral, and antitumor properties, which make it an attractive candidate for further development as a therapeutic agent. The synthesis of DBQ involves a multistep process, and its mechanism of action is not fully understood. Future studies should focus on investigating the potential therapeutic applications of DBQ, its mechanism of action, and improving its solubility.
科学研究应用
DBQ has been extensively studied for its potential therapeutic applications. It has been reported to exhibit significant anti-inflammatory, anticancer, antiviral, and antitumor properties. In a recent study, DBQ was found to inhibit the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest. Another study reported that DBQ exhibited potent antiviral activity against the hepatitis C virus. DBQ has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. These findings suggest that DBQ has the potential to be developed as a novel therapeutic agent for the treatment of various diseases.
属性
IUPAC Name |
4-(2,4-dimethoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-24-14-8-10-16(19(11-14)25-2)18-12-20(23)22-21-15-6-4-3-5-13(15)7-9-17(18)21/h3-11,18H,12H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMXAQWHQSVLEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC(=O)NC3=C2C=CC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388089 | |
| Record name | ST50640939 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one | |
CAS RN |
64257-26-7 | |
| Record name | ST50640939 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,3-dimethyl-2-methylene-N-(5-methyl-3-isoxazolyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4234017.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-nitrophenyl)-3-phenylpropanamide](/img/structure/B4234023.png)
![1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4234034.png)

![7-(3,4-difluorobenzyl)-2-[3-(1H-pyrazol-4-yl)benzoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B4234043.png)
![ethyl 4-(3-{[1-(3-chlorobenzoyl)-4-piperidinyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B4234045.png)
![1-ethyl-3-[4-(4-morpholinylcarbonyl)-1-piperidinyl]-2,5-pyrrolidinedione](/img/structure/B4234051.png)
![1-[3-(dipropylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4234055.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4234066.png)
![8-(3-bromo-4-fluorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4234072.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4234080.png)
![4-{[(4-methylphenyl)sulfonyl]amino}-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4234084.png)
![N-[4-(aminocarbonyl)phenyl]-1-[(4-methoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4234097.png)
